

Paxalisib EZH2 epigenetic modulation mechanism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

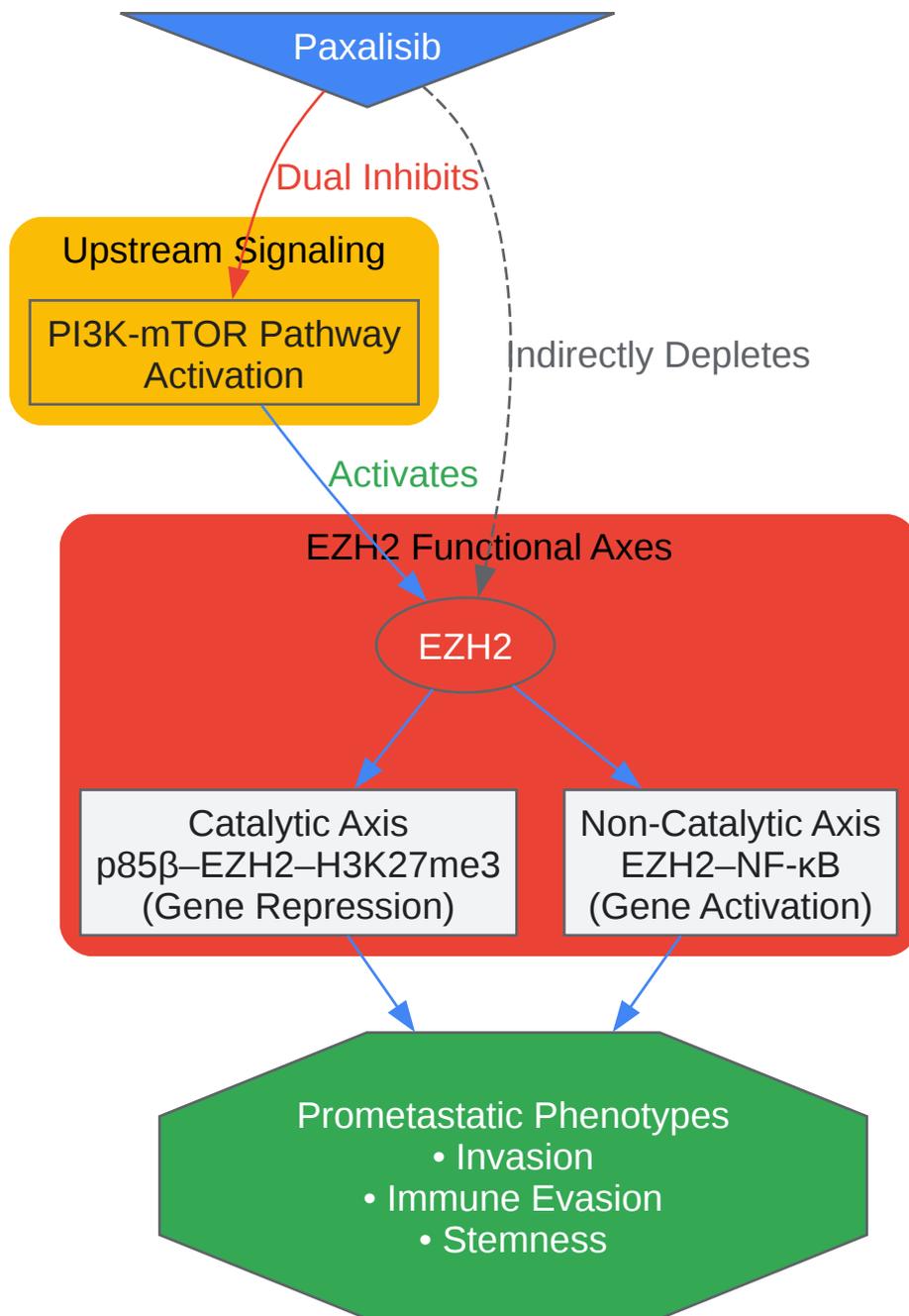
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Detailed Mechanism of Action

Paxalisib's epigenetic effect on EZH2 is not through direct inhibition but by blocking the signaling pathways that control its activity.

- **Upstream Action on EZH2:** Research indicates that the PI3K-mTOR pathway acts **upstream of EZH2** [1]. Dual inhibition with **paxalisib** impacts both the classic repressive axis (p85 β -EZH2-H3K27me3) and the active, non-catalytic axis (EZH2-NF- κ B) of EZH2 function [1]. This dual disruption is thought to be crucial for reducing metastasis and overcoming immunotherapy resistance [1] [2].
- **Functional Consequences in Cancer Cells:** This upstream modulation leads to several critical changes in tumor biology:
 - **Phenotype Switch:** Promotes a **mesenchymal-to-epithelial transition (MET)**, making cancer cells less invasive and migratory [1] [3].
 - **Reduced Stemness:** Inhibits signatures of metastasis-initiating cells and cancer stem cells (e.g., ALDH1, SNAIL) [1].
 - **Enhanced Immune Visibility:** Alters the tumor immune microenvironment by reducing exhausted T cells and regulatory T cells, potentially making tumors more susceptible to immunotherapy [1] [2].

The following diagram illustrates the proposed signaling pathway and the role of **paxalisib**.



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Experimental Evidence & Data

Recent studies provide quantitative data supporting this mechanism.

- **Preclinical Evidence:** A 2025 study in *Molecular Cancer Therapeutics* demonstrated that dual PI3K-mTOR inhibition with **paxalisib** suppressed cancer cell migration and invasion in vitro. It reduced expression of proteins associated with metastasis-initiating cells (e.g., p65, FOXQ1) and a cancer drug resistance signature (e.g., ABCB5, SNAIL, ALDH1) [1].
- **Early Clinical Correlation:** A Phase 1b trial in metastatic Triple-Negative Breast Cancer (TNBC) reported that a combination of **paxalisib**, pembrolizumab (immunotherapy), and chemotherapy led to a **>50% reduction in circulating tumor cells (CTCs)** and CTC clusters after just one 21-day treatment cycle. The remaining CTCs showed a reduced mesenchymal phenotype, indicating a shift towards a less aggressive state [3]. This aligns with the preclinical findings that **paxalisib** promotes a mesenchymal-to-epithelial transition [1].

The table below summarizes key experimental findings.

Experiment Type	Model/Context	Key Findings Related to EZH2 & Phenotype
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| **In Vitro & In Vivo Preclinical** [1] | Triple-Negative Breast Cancer (TNBC) | - Inhibited cancer cell proliferation & migration.

- Promoted mesenchymal-to-epithelial transition.
- Inhibited metastasis-initiating cell signatures (p65, FOXQ1, NRF2).
- Reduced cancer stem cell markers (ABCB5, SNAIL, ALDH1).
- Impacted both catalytic (H3K27me3) and active (NF-κB) EZH2 axes. | | **Phase 1b Clinical Trial** [3] | Metastatic TNBC (Patient Data) | - **>50% reduction** in total Circulating Tumor Cells (CTCs).
- Reduced CTC clusters (highly metastatic).
- Shift in remaining CTCs from mesenchymal to a less aggressive phenotype. |

FAQs for Researchers

Here are answers to anticipated technical questions.

Q1: Does paxalisib directly inhibit EZH2's methyltransferase activity? A: No. Current evidence suggests an **indirect, upstream mechanism**. **Paxalisib** targets the PI3K and mTOR kinases, which are upstream regulators of EZH2 function. Inhibition of this pathway depletes the action of EZH2, affecting its downstream transcriptional programs [1] [2].

Q2: What is the significance of paxalisib's effect on both catalytic and non-catalytic EZH2 functions?

A: EZH2 can promote tumor progression through both its classic gene-repressive function (H3K27me3) and its non-catalytic, gene-activating role (e.g., via NF-κB) [1] [4]. By disrupting both axes, **paxalisib** may achieve a more comprehensive suppression of the pro-tumorigenic gene networks controlled by EZH2, which is crucial for overcoming metastasis and therapy resistance [1].

Q3: What are the recommended assays to validate paxalisib's effect on EZH2 in my experiments? A: A combination of techniques is recommended:

- **Western Blot / IHC:** Assess levels of phosphorylated proteins in the PI3K-mTOR pathway (e.g., p-AKT, p-S6) to confirm target engagement. Measure EZH2 protein levels and the H3K27me3 mark.
- **Immunofluorescence:** Can be used to visualize changes in H3K27me3 and other markers in cells or tissue sections [5].
- **qRT-PCR:** Evaluate expression of downstream genes regulated by the EZH2-NF-κB axis or EMT markers (e.g., SNAIL, CDH1) to confirm functional impact [5].
- **Functional Assays:** Perform migration (wound healing, Transwell) and invasion (Matrigel) assays to correlate epigenetic changes with phenotypic outcomes [1].

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To cite this document: Smolecule. [Paxalisib EZH2 epigenetic modulation mechanism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-ezh2>]

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